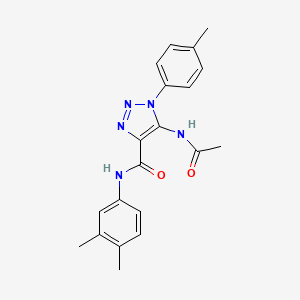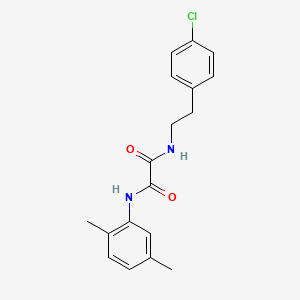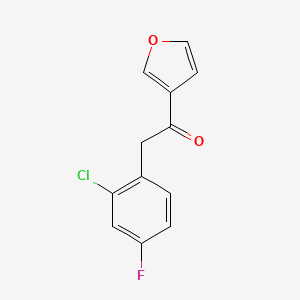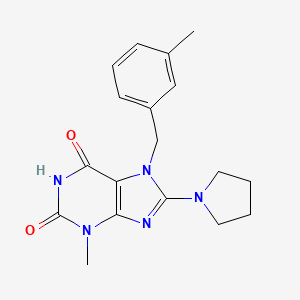![molecular formula C24H26ClN5O3S B2490246 1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine CAS No. 1189910-42-6](/img/structure/B2490246.png)
1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine and related compounds typically involves multiple steps, starting from basic heterocyclic compounds like 2-acetylfuran. This process may include Claisen Schmidt condensation with different types of aromatic aldehyde, followed by cyclization and Mannich’s reaction in the presence of N-methyl piperazine to produce the desired product. These methods highlight the versatility and complexity of synthesizing such compounds, demonstrating the critical role of each step in achieving the final structure (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry. These analyses confirm the presence of the piperazine ring, the furoyl group, and the phenyl-1,2,4-oxadiazol moiety in the synthesized compounds. Crystal structure studies and density functional theory (DFT) calculations further shed light on the conformational preferences and reactive sites of these molecules, contributing to a deeper understanding of their chemical behavior (Kumara et al., 2017).
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Pharmacological Evaluation : Novel derivatives of piperazine, which include structures similar to the chemical , have been synthesized for pharmacological evaluation. These compounds have shown potential in antidepressant and antianxiety activities, indicating their relevance in neuropsychiatric research (Kumar et al., 2017).
- Crystal Structure and DFT Calculations : Studies on piperazine derivatives, including those with oxadiazole rings, have been conducted to understand their crystal structures and molecular properties using density functional theory (DFT) calculations. This research provides insight into the reactive sites of these molecules (Kumara et al., 2017).
Biological and Pharmacological Applications
- Antimicrobial Activities : Various azole derivatives, incorporating structures akin to the mentioned compound, have shown antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).
- Antipsychotic Potential : Piperazine derivatives have been explored for their affinity to dopamine and serotonin receptors, indicating their potential as antipsychotic agents (Raviña et al., 2000).
- Antimicrobial and Antifungal Agents : Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, including piperazine, have shown moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Molecular Studies and Drug Development
- Molecular Docking for Alzheimer’s Disease : A study on benzamides bearing piperazine and furan rings, akin to the mentioned compound, has been conducted for Alzheimer’s disease treatment. Molecular docking studies have been performed to understand their interactions with biological targets (Hussain et al., 2016).
- Metabolic Pathways in Drug Development : Research on piperazine derivatives, similar to the chemical , has been done to understand their metabolic pathways in the context of antidepressants. This is crucial for drug development and understanding drug interactions (Hvenegaard et al., 2012).
Chirality and Asymmetric Synthesis
- Synthesis of Chiral Piperazines : Novel chiral piperazines have been synthesized for applications in asymmetric acylation. This research is significant in the field of stereochemistry and the development of chiral drugs (Nakamura et al., 2006).
Miscellaneous Applications
- Antioxidant and Cytotoxic Activities : Piperazine derivatives have been studied for their antioxidant and cytotoxic activities against various cancer cell lines, indicating their potential in cancer research (Mistry et al., 2016).
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-28-16-22(23(31)26-20-9-8-17-4-2-5-18(17)14-20)24(27-28)34(32,33)30-12-10-29(11-13-30)21-7-3-6-19(25)15-21/h3,6-9,14-16H,2,4-5,10-13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBOBAWNDFRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)
![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)
